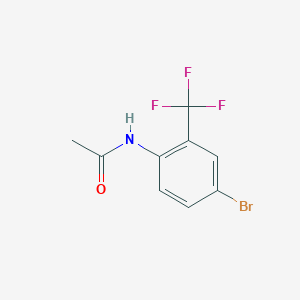

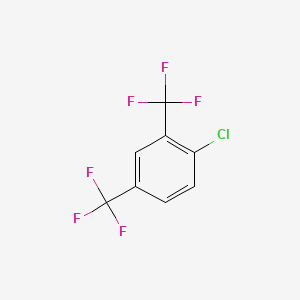

![molecular formula C8H6BrClO2 B1333293 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole CAS No. 64603-67-4](/img/structure/B1333293.png)

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Vue d'ensemble

Description

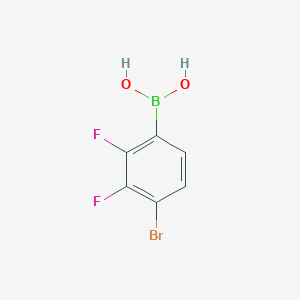

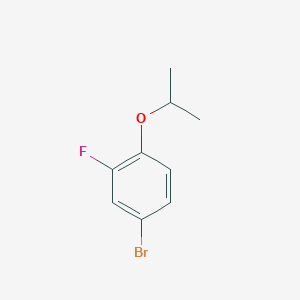

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is related to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in various studies . The strategy is based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular formula of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is C8H6BrClO2 . The molecular weight is 249.48900 .Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxole-type compounds have been studied . The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .Physical And Chemical Properties Analysis

The density of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is 1.726g/cm3, and its boiling point is 311.6ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxole moiety is crucial in the synthesis of benzylisoquinoline alkaloids, which include therapeutic compounds like aporphines, coptisines, and dibenzopyrrocolines . These compounds have been synthesized with high enantiomeric excess, indicating their potential for producing pure enantiomers for pharmaceutical use.

Organoselenium Chemistry

Benzo[d][1,3]dioxole derivatives have been incorporated into novel organoselenium compounds . These compounds are significant due to their applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis. They also exhibit antioxidant, antitumor, anti-infective, cytokine-inducing, and immuno-modulatory properties.

Anticancer Agents

Compounds with the benzo[d][1,3]dioxole structure have been designed and synthesized for their anticancer activity . These compounds are evaluated against various cancer cell lines, indicating the role of the benzo[d][1,3]dioxole core in the development of new anticancer drugs.

Total Synthesis of Natural Products

The benzo[d][1,3]dioxole framework is a feature in many natural products. The total synthesis of such compounds, including those with complex structures, is facilitated by the presence of the benzo[d][1,3]dioxole ring . This enables the creation of bioactive molecules with potential pharmaceutical applications.

Development of COX-2 Inhibitors

The benzo[d][1,3]dioxole structure is present in compounds that act as COX-2 inhibitors . These inhibitors are important in the treatment of inflammation and pain, showcasing the therapeutic relevance of the benzo[d][1,3]dioxole scaffold.

Synthesis of Bioactive Molecules

Benzo[d][1,3]dioxole-containing compounds have shown various biological activities, including antimicrobial, antitumor, and vasodilatory effects . The synthesis of these bioactive molecules can lead to the discovery of new drugs and treatments.

Ligand Chemistry

The benzo[d][1,3]dioxole unit is used in ligand chemistry to create complex molecules that can bind to metals and other substrates . These ligands are essential in catalysis and the development of new materials.

Semiconducting Materials

Organoselenium compounds with benzo[d][1,3]dioxole subunits have potential applications in the field of semiconducting materials . Their unique electronic properties make them suitable for use in electronic devices and sensors.

Safety and Hazards

Orientations Futures

The future directions in the research of benzo[d][1,3]dioxole-type compounds could involve the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Additionally, the synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) could be another area of interest .

Mécanisme D'action

Target of Action

It is known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes and receptors.

Mode of Action

It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids . These alkaloids can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.

Biochemical Pathways

Benzylisoquinoline alkaloids, which can be synthesized using this compound, are known to affect various biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 24948900, a density of 1726g/cm3, and a boiling point of 3116ºC at 760 mmHg . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can be used in the synthesis of benzylisoquinoline alkaloids , which have various biological activities.

Propriétés

IUPAC Name |

5-bromo-6-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZXZWOFQWKKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368694 | |

| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole | |

CAS RN |

64603-67-4 | |

| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

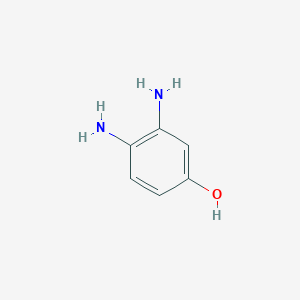

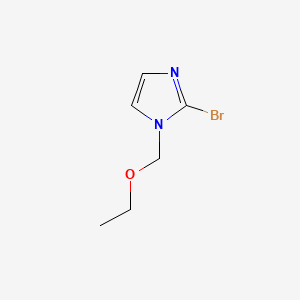

![5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B1333237.png)